molecular formula C4H7F3N2O B1267928 N-(2-aminoethyl)-2,2,2-trifluoroacetamide CAS No. 5458-14-0

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Cat. No. B1267928
CAS RN: 5458-14-0
M. Wt: 156.11 g/mol
InChI Key: ZMBJWQJITKNQAY-UHFFFAOYSA-N
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Patent
US05563253

Procedure details

N-1-trifluoroacetylethyldiamine (CF3CONH(CH2)2NH2 is prepared by adding ethyltrifluoroacetate (1.2 ml, 10 mmol) dropwise over one hour to a stirred mixture of ethylenediamine (0.6 g; 10 mmol) and triethylamine (1 ml; 7 mmol) in 20 ml methanol. The solution is stirred overnight. After removal of solvents, the reaction mixture is flash chromatographed on silica using 0-25% methanol in dichloromethane. The fractions containing the desired product are pooled and concentrated to give a colorless product.
[Compound]
Name
N-1-trifluoroacetylethyldiamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[C:5]([F:8])([F:7])[F:6])C.[CH2:10]([NH2:13])[CH2:11][NH2:12].C(N(CC)CC)C>CO>[C:5]([C:4]([NH:12][CH2:11][CH2:10][NH2:13])=[O:9])([F:6])([F:7])[F:8]

Inputs

Step One
Name
N-1-trifluoroacetylethyldiamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvents
CUSTOM
Type
CUSTOM
Details
chromatographed on silica using 0-25% methanol in dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(F)(F)(F)C(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.